4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Pyrrolidinyl Ethyl Group: The final step involves the reaction of the intermediate compound with a pyrrolidinyl ethyl derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
4-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with a fluorophenyl group and a pyrrolidinyl ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H23FN4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H23FN4O2/c18-14-3-5-15(6-4-14)20-9-11-22(12-10-20)17(24)19-13-16(23)21-7-1-2-8-21/h3-6H,1-2,7-13H2,(H,19,24) |
InChI Key |
BIMFYVWDUPLQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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